molecular formula C16H22ClNO2 B4439537 4-[4-(2,5-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride

4-[4-(2,5-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride

Cat. No.: B4439537
M. Wt: 295.80 g/mol
InChI Key: HGZGOHPEQFEQMU-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 2,5-dimethylphenoxy group and a but-2-ynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2,5-dimethylphenol with but-2-yne-1,4-diol to form the intermediate 4-(2,5-dimethylphenoxy)but-2-yne. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[4-(2,5-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)butyric acid
  • Morpholine derivatives

Uniqueness

4-[4-(2,5-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a phenoxy and but-2-ynyl group sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-14-5-6-15(2)16(13-14)19-10-4-3-7-17-8-11-18-12-9-17;/h5-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZGOHPEQFEQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC#CCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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